molecular formula C8H13ClO4S B1378841 Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate CAS No. 1461715-54-7

Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate

Cat. No. B1378841
M. Wt: 240.71 g/mol
InChI Key: LSDFFWKOHJPAMC-UHFFFAOYSA-N
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Description

“Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate” is a chemical compound with the CAS Number: 1461715-54-7 . Its molecular weight is 240.71 . The IUPAC name for this compound is methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate” is 1S/C8H13ClO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h6-7H,2-5H2,1H3 . This compound contains a total of 27 bonds, including 14 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 six-membered ring, 1 aliphatic ester, and 1 sulfone .

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Research on the controllable and selective catalytic oxidation of cyclohexene highlights the importance of achieving specific oxidation states and functional groups, such as cyclohexanone and cyclohexanol, which are crucial intermediates in the chemical industry. These intermediates are extensively used in the synthesis of various polymers and fine chemicals, suggesting that Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate could play a role in similar catalytic processes due to its structural characteristics (Cao et al., 2018).

Oxidation Processes for Industrial Applications

A comprehensive review on the oxidation of cyclohexane to produce ketone-alcohol oil, a key feedstock for nylon production, discusses various catalysts and reaction conditions. This insight into the oxidation processes and the role of catalysts in enhancing selectivity and conversion rates could be relevant to the use of Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate in similar industrial applications (Abutaleb & Ali, 2021).

Hydrogen Storage and Release

A study on organic liquid phase hydrogen carriers, including cycloalkanes, discusses the feasibility of using these compounds for hydrogen storage and delivery. Given the structural similarities, Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate might be explored for similar applications, leveraging its potential for hydrogen storage or as a part of an organic hydrogen carrier system (Bourane et al., 2016).

properties

IUPAC Name

methyl 2-chlorosulfonylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDFFWKOHJPAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate

CAS RN

1461715-54-7
Record name methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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